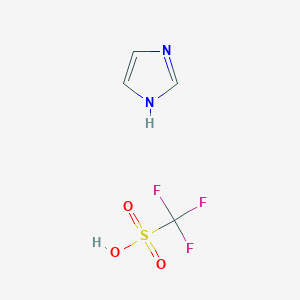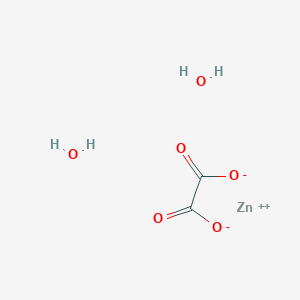
zinc;oxalate;dihydrate
概要
説明
Zinc oxalate dihydrate: is a chemical compound with the formula ZnC₂O₄·2H₂O . It is a white crystalline solid that is relatively stable under normal conditions. This compound is often used in various industrial and laboratory applications due to its unique properties.
作用機序
Target of Action
Zinc Oxalate Dihydrate primarily targets the process of thermal decomposition . It is used as a precursor for the synthesis of Zinc Oxide (ZnO) nanoparticles . The compound’s primary role is to undergo thermal decomposition to produce ZnO, which is a material of interest due to its various properties such as optical, mechanical, electrical, magnetic, and catalytic behavior .
Mode of Action
Zinc Oxalate Dihydrate interacts with its target through a process of dehydration and decomposition . This process is studied using non-isothermal DSC technique in the N2 atmosphere at different heating rates . The theoretical investigation indicates that the compound decomposes to ZnO along with the evolution of CO2 and CO .
Biochemical Pathways
The biochemical pathway primarily affected by Zinc Oxalate Dihydrate is the thermal decomposition of metal oxalates . This pathway leads to the formation of homogenous oxide nanoparticles at low temperatures . The resultant ZnO nanoparticles have significant applications due to their diverse properties .
Pharmacokinetics
The pharmacokinetics of Zinc Oxalate Dihydrate primarily involves its transformation into ZnO through thermal decomposition . The kinetics of this process are studied using various isoconversional methods . .
Result of Action
The result of Zinc Oxalate Dihydrate’s action is the formation of ZnO nanoparticles . These nanoparticles are characterized by UV, TEM, SEM-EDAX, and XRD, and are found to be in the nanometer range . The ZnO nanoparticles have important optical, mechanical, electrical, magnetic, and catalytic behavior .
Action Environment
The action of Zinc Oxalate Dihydrate is influenced by environmental factors such as temperature and atmosphere . The dehydration and decomposition of the compound are studied in an N2 atmosphere at different heating rates . The presence of a citrate ligand also significantly affects the morphology of zinc oxalate particles .
準備方法
Synthetic Routes and Reaction Conditions: Zinc oxalate dihydrate can be synthesized through a precipitation method. This involves reacting a zinc salt, such as zinc sulfate or zinc nitrate, with oxalic acid in an aqueous solution. The reaction typically occurs at room temperature, and the resulting zinc oxalate dihydrate precipitates out of the solution. The precipitate is then filtered, washed, and dried to obtain the final product .
Industrial Production Methods: In industrial settings, zinc oxalate dihydrate is produced using similar precipitation methods but on a larger scale. The process involves controlled mixing of zinc salt solutions with oxalic acid under specific conditions to ensure high purity and yield. The product is then subjected to drying and purification processes to meet industrial standards .
化学反応の分析
Types of Reactions: Zinc oxalate dihydrate undergoes several types of chemical reactions, including thermal decomposition, reduction, and complexation.
Common Reagents and Conditions:
Thermal Decomposition: When heated, zinc oxalate dihydrate decomposes to form zinc oxide (ZnO), carbon dioxide (CO₂), and carbon monoxide (CO).
Reduction: Zinc oxalate dihydrate can be reduced using hydrogen gas to produce metallic zinc and oxalic acid.
Complexation: It can form complexes with various ligands, such as citrate, which can influence its solubility and reactivity.
Major Products Formed:
Thermal Decomposition: Zinc oxide (ZnO), carbon dioxide (CO₂), and carbon monoxide (CO).
Reduction: Metallic zinc and oxalic acid.
Complexation: Various zinc-ligand complexes depending on the ligands used.
科学的研究の応用
Chemistry: Zinc oxalate dihydrate is used as a precursor for the synthesis of zinc oxide nanoparticles, which have applications in catalysis, sensors, and electronic devices .
Biology: In biological research, zinc oxalate dihydrate is used to study the effects of zinc ions on biological systems, including enzyme activity and cellular processes .
Medicine: Zinc oxide, derived from zinc oxalate dihydrate, is used in medical applications such as wound healing, sunscreen formulations, and as an antimicrobial agent .
Industry: In the industrial sector, zinc oxalate dihydrate is used in the production of zinc oxide, which is a key ingredient in rubber manufacturing, ceramics, and glass production .
類似化合物との比較
- Calcium oxalate dihydrate (CaC₂O₄·2H₂O)
- Magnesium oxalate dihydrate (MgC₂O₄·2H₂O)
- Iron(II) oxalate dihydrate (FeC₂O₄·2H₂O)
Comparison: Zinc oxalate dihydrate is unique due to its ability to decompose into zinc oxide, which has significant industrial and medical applications. In contrast, calcium oxalate dihydrate is primarily known for its role in kidney stone formation, and magnesium oxalate dihydrate is used in flame retardants. Iron(II) oxalate dihydrate is used in photographic development and as a precursor for iron oxide nanoparticles .
特性
IUPAC Name |
zinc;oxalate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.2H2O.Zn/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);2*1H2;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKIDCVWRJUPFY-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].O.O.[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O6Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dihydrate: White solid; [Hawley] | |
| Record name | Zinc oxalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8754 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
547-68-2, 4255-07-6 | |
| Record name | Zinc oxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.123 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Zinc(II) oxalate dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carbaldehyde](/img/structure/B39923.png)
![4-[(E)-(4-Bromophenyl)diazenyl]-N-phenylaniline](/img/structure/B39924.png)

![7,7-Difluoro-1-methylbicyclo[4.1.0]heptane](/img/structure/B39926.png)
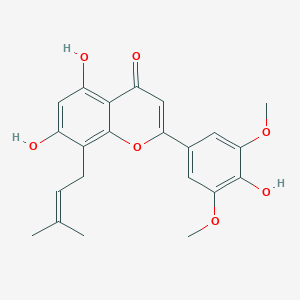

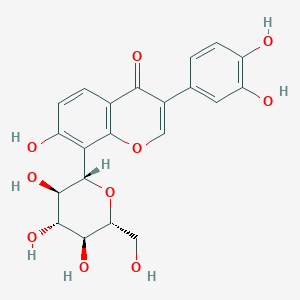
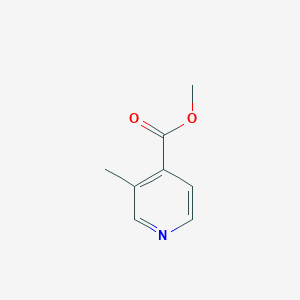

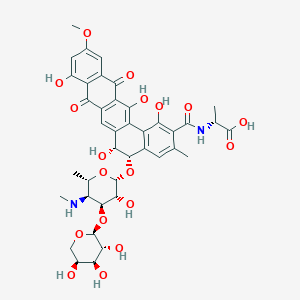
![4-[[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzenesulfonamide](/img/structure/B39941.png)
![2-butylbenzo[d]isothiazol-3(2H)-one](/img/structure/B39942.png)
